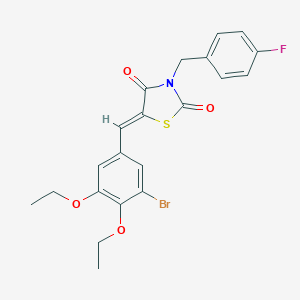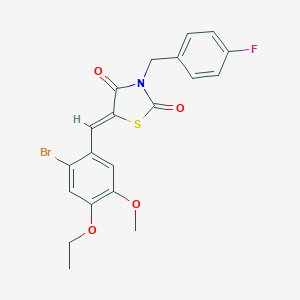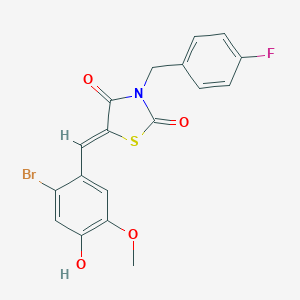![molecular formula C25H16ClFN2O3S B302180 2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is a chemical compound that has been studied extensively in scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of 2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, studies have shown that this compound can inhibit the growth of weeds by interfering with their photosynthetic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of weeds. In addition, studies have shown that this compound can be toxic to certain organisms, including fish and algae.
実験室実験の利点と制限
The advantages of using 2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile in lab experiments include its potential as an anticancer agent, herbicide, and building block for the synthesis of new materials. However, the limitations of using this compound in lab experiments include its toxicity to certain organisms and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile. One future direction is the development of new anticancer agents based on this compound. Another future direction is the development of new herbicides based on this compound. In addition, future research could focus on the synthesis of new materials using this compound as a building block. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile involves several steps. The first step is the reaction between 2-chloro-4-nitrobenzaldehyde and thiourea to form 2-chloro-4-nitrobenzylidene-2-thioxo-1,3-thiazolidin-4-one. The second step involves the reaction between 2-chloro-4-nitrobenzylidene-2-thioxo-1,3-thiazolidin-4-one and 4-fluorobenzylamine to form 3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-thioxo-1,3-thiazolidin-4-one. The final step involves the reaction between 3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-thioxo-1,3-thiazolidin-4-one and 2-(bromomethyl)phenylboronic acid to form this compound.
科学的研究の応用
2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has been studied extensively in scientific research for its potential applications in various fields. In medicine, this compound has shown potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. In agriculture, this compound has shown potential as a herbicide, with studies showing that it can inhibit the growth of certain weeds. In materials science, this compound has shown potential as a building block for the synthesis of new materials, with studies showing that it can be used to form metal-organic frameworks.
特性
分子式 |
C25H16ClFN2O3S |
|---|---|
分子量 |
478.9 g/mol |
IUPAC名 |
2-[[2-chloro-4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C25H16ClFN2O3S/c26-21-11-17(7-10-22(21)32-15-19-4-2-1-3-18(19)13-28)12-23-24(30)29(25(31)33-23)14-16-5-8-20(27)9-6-16/h1-12H,14-15H2/b23-12- |
InChIキー |
DAXWTOSWJJMETL-FMCGGJTJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Cl)C#N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Cl)C#N |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)